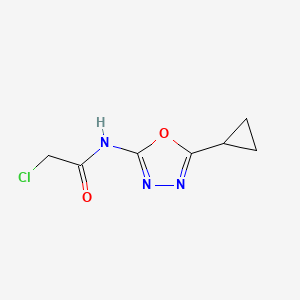![molecular formula C12H16O2S B1414949 Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate CAS No. 875256-85-2](/img/structure/B1414949.png)
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate
Overview
Description
“Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate” is a chemical compound with the molecular formula C12H16O2S and a molecular weight of 224.32 . It is used for research purposes .
Physical And Chemical Properties Analysis
“Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate” has a molecular weight of 224.32 and a molecular formula of C12H16O2S . It’s stored at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthetic Applications and Chemical Transformations
- The study on hydrolytic transformations of phenyloxy(or sulfanyl)acetic acids under microwave irradiation in an alkaline medium points towards the development of N-arylsulfonyl aminoacetic acids. Such transformations suggest the utility of related sulfanyl acetate compounds in synthesizing complex organic structures which could have various applications in material science and pharmaceuticals (Rudyakova et al., 2006).
Potential Pharmacological Properties
- Research on the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives reveals the pharmacological interest in sulfanyl acetate compounds. Such compounds were evaluated for their effect on the central nervous system in mice, indicating their potential utility in the development of new CNS-active drugs (Maliszewska-Guz et al., 2005).
Antileukotrienic Drug Synthesis
- The synthesis of compounds with potential antileukotrienic activity, involving sulfanyl groups, showcases the role of such chemicals in creating new drugs that could manage conditions like asthma and allergies by targeting leukotriene pathways (Jampílek et al., 2004).
Material Science and Polymerization
- The MADIX/RAFT mechanism, employing a xanthate as the reversible chain-transfer agent, for the living radical polymerization of vinyl acetate in miniemulsion, demonstrates the application of related sulfanyl acetate compounds in the field of polymer science. This process leads to stable latexes with potential applications in coatings, adhesives, and various polymeric materials (Simms et al., 2005).
Antimicrobial Activity
- Synthesis and screening of new benzimidazole derivatives, including sulfanyl acetates, for antimicrobial activity, highlight their potential use in developing new antimicrobial agents. Such compounds could contribute to the fight against drug-resistant bacterial strains, an ongoing challenge in medical treatment (Manjula et al., 2011).
properties
IUPAC Name |
methyl 2-(4-propan-2-ylphenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-9(2)10-4-6-11(7-5-10)15-8-12(13)14-3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVQTSRRLQMUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



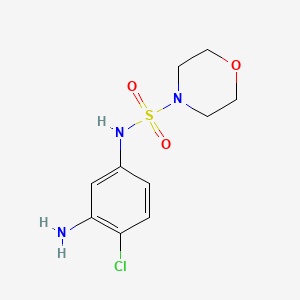
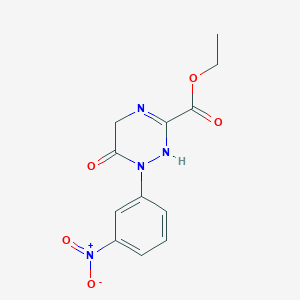
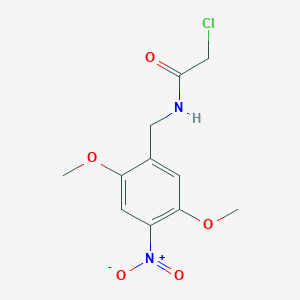
![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)
![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
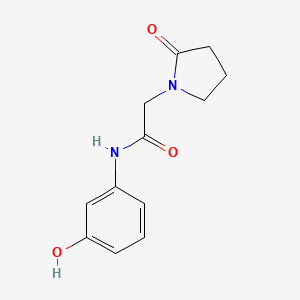
![3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1414875.png)
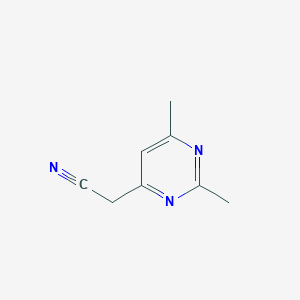
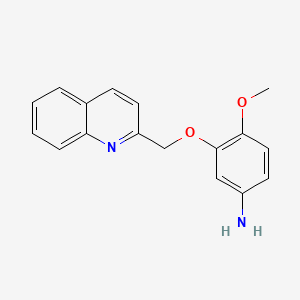
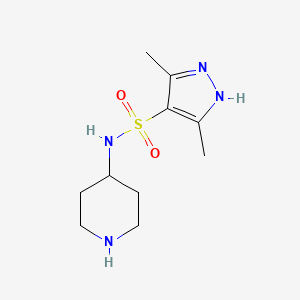
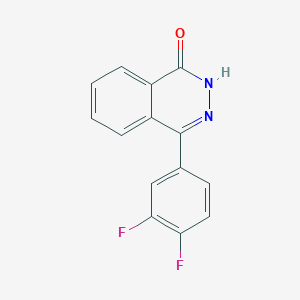
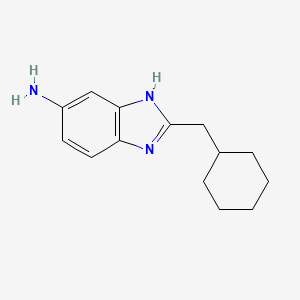
![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)
